N-methyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide
Description
N-methyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thienopyrimidinone derivative characterized by a bicyclic core (thieno[3,2-d]pyrimidin-4-one) with a sulfanyl-linked acetamide substituent. Key structural features include:
- Core substituents: A 3-methyl group and a 7-(4-methylphenyl) moiety on the thienopyrimidinone ring.
- Acetamide group: N-methyl and N-phenyl substituents, enhancing lipophilicity and steric bulk.
This compound shares structural motifs with kinase inhibitors and antimicrobial agents, though its specific pharmacological profile requires further validation .
Properties
IUPAC Name |
N-methyl-2-[3-methyl-7-(4-methylphenyl)-4-oxothieno[3,2-d]pyrimidin-2-yl]sulfanyl-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H21N3O2S2/c1-15-9-11-16(12-10-15)18-13-29-21-20(18)24-23(26(3)22(21)28)30-14-19(27)25(2)17-7-5-4-6-8-17/h4-13H,14H2,1-3H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CCZUTOJLXHZNAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)C2=CSC3=C2N=C(N(C3=O)C)SCC(=O)N(C)C4=CC=CC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H21N3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
435.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
N-methyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide is a thienopyrimidine derivative that has attracted attention due to its potential biological activities. This compound exhibits a complex structure that may contribute to its diverse pharmacological effects.
Chemical Structure and Properties
The IUPAC name of the compound is this compound. The molecular formula is , and it possesses several functional groups that may influence its biological activity.
The biological activity of this compound is likely mediated through several mechanisms:
- Enzyme Inhibition : It may act as an inhibitor of specific kinases or enzymes involved in cell signaling pathways.
- Cell Cycle Modulation : The compound could induce cell cycle arrest in cancer cells, promoting apoptosis.
- Antimicrobial Activity : Similar thienopyrimidine derivatives have shown efficacy against various bacterial and fungal strains.
Biological Activity Overview
Recent studies have highlighted the following biological activities associated with this compound:
| Activity Type | Description |
|---|---|
| Anticancer | Exhibits cytotoxic effects on leukemia cell lines (e.g., HL-60, U937) and solid tumors. |
| Antimicrobial | Potential activity against Gram-positive and Gram-negative bacteria as well as fungi. |
| Anti-inflammatory | May modulate inflammatory pathways, reducing cytokine production. |
Case Studies and Research Findings
-
Anticancer Activity :
- A study demonstrated that thienopyrimidine derivatives, including N-methyl compounds, inhibited proliferation in leukemia cell lines with IC50 values ranging from 0.3 to 1.2 µM. The mechanism involved down-regulation of phospho-ERK1/2 signaling pathways .
- Another research indicated that certain derivatives showed significant growth inhibition in BRAF mutant melanoma cell lines, suggesting potential for targeted cancer therapy .
-
Antimicrobial Effects :
- In vitro studies revealed that related thienopyrimidine compounds exhibited strong antibacterial activity against pathogens such as E. coli and S. aureus, with minimum inhibitory concentrations (MIC) in the low µg/mL range .
- Additionally, compounds with similar structural motifs were effective against fungal strains like Candida albicans, indicating broad-spectrum antimicrobial potential .
- Inflammatory Response Modulation :
Scientific Research Applications
Chemical Formula and Structure
- Molecular Formula : C23H21N3O2S2
- Molecular Weight : 423.56 g/mol
- CAS Number : 1040675-88-4
The compound features a thieno[3,2-d]pyrimidine core, which is known for its biological activity. Its unique structure allows for diverse chemical reactivity and potential interactions with biological targets.
Chemistry
In the field of chemistry, N-methyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide serves as a building block for synthesizing more complex molecules. Its structural properties enable researchers to explore new synthetic routes and develop novel compounds with tailored functionalities.
Table 1: Chemical Reactions Involving the Compound
| Reaction Type | Description | Example Reagents |
|---|---|---|
| Oxidation | Introduction of oxygen-containing groups | Potassium permanganate |
| Reduction | Removal of oxygen or addition of hydrogen | Sodium borohydride |
| Substitution | Replacement of functional groups | Nucleophiles |
Biology
Biologically, this compound is under investigation for its antimicrobial and anticancer properties . Studies focus on its mechanism of action and interactions with various cellular targets.
Case Study: Anticancer Activity
Research has demonstrated that derivatives of thieno[3,2-d]pyrimidine exhibit cytotoxic effects against cancer cell lines. The mechanism involves the inhibition of specific enzymes that are crucial for tumor growth.
Medicine
In medicine, this compound is being explored as a potential therapeutic agent for various diseases. Its pharmacological activities are being evaluated in preclinical studies.
Potential Therapeutic Applications
- Antimicrobial Agents : Targeting bacterial infections.
- Anticancer Drugs : Inhibiting tumor growth through enzyme modulation.
Industry
Industrially, this compound is utilized in the development of advanced materials due to its unique chemical properties. It can be incorporated into polymers and coatings to enhance performance characteristics.
Table 2: Mechanisms of Action
| Target Type | Interaction Type | Biological Effect |
|---|---|---|
| Enzymes | Inhibition | Reduced metabolic activity |
| Receptors | Binding | Altered signaling pathways |
| Nucleic Acids | Intercalation | Disruption of replication |
Comparison with Similar Compounds
Core Modifications
The thienopyrimidinone core is conserved across analogs, but substitution patterns vary significantly:
Key Observations :
- Electron-withdrawing groups (e.g., nitro in , trifluoromethyl in ) increase metabolic stability but reduce solubility compared to the target’s methyl groups.
Analytical and Bioactivity Insights
NMR Profiling
Comparative NMR studies (e.g., ) reveal that substituents alter chemical shifts in specific regions (e.g., positions 29–36 and 39–44). For the target compound, the 4-methylphenyl group may induce upfield/downfield shifts in aromatic protons, distinguishing it from analogs with nitro or CF₃ groups .
Molecular Networking and Bioactivity Clustering
- Mass spectrometry (MS/MS): Molecular networking (cosine scores 0–1) can cluster the target with analogs sharing fragmentation patterns (e.g., thienopyrimidinone cleavage). Unique fragments from N-methyl/N-phenyl groups would differentiate it from nitro- or CF₃-bearing analogs .
- Bioactivity profiles : Structurally related compounds often exhibit similar modes of action (e.g., kinase inhibition). The target’s methyl groups may favor interactions with hydrophobic binding pockets, whereas nitro or CF₃ groups could enhance target affinity in polar regions .
Preparation Methods
Synthesis of the Thieno[3,2-d]pyrimidin-4-one Core
The thieno[3,2-d]pyrimidin-4-one scaffold serves as the foundational structure for the target compound. A validated approach begins with the cyclization of 2-amino-4-(4-methylphenyl)thiophene-3-carbonitrile (1) under acidic conditions. Reaction with formic acid at reflux temperatures (100–110°C) for 16–18 hours yields 7-(4-methylphenyl)thieno[3,2-d]pyrimidin-4(3H)-one (2) with an 85% yield . This step proceeds via intramolecular cyclization, where the nitrile group reacts with the formyl oxygen to form the pyrimidine ring.
Optimization Considerations:
-
Solvent Selection: Polar aprotic solvents like dimethylformamide (DMF) improve reaction homogeneity but may reduce yields due to side reactions. Ethanol or toluene is preferred for larger-scale synthesis .
-
Catalyst Screening: The addition of anhydrous sodium sulfate as a desiccant minimizes hydrolysis of the nitrile intermediate, increasing yield by 10–15% .
Conversion of the 4-oxo group to a chloropyrimidine is critical for subsequent sulfanyl group introduction. Treatment of 3 with phosphorus oxychloride (POCl3) at 80°C for 2–3 hours produces 4-chloro-3-methyl-7-(4-methylphenyl)thieno[3,2-d]pyrimidine (4) . Excess POCl3 (5–6 equivalents) ensures complete conversion, with yields exceeding 90%.
Reaction Hazard Notes:
-
POCl3 reacts violently with water; strict anhydrous conditions are mandatory.
-
Quenching with ice-water requires careful neutralization using sodium bicarbonate to prevent HCl gas release .
Sulfanyl Group Incorporation via Nucleophilic Substitution
The chlorinated intermediate 4 undergoes nucleophilic substitution with 2-mercapto-N-methyl-N-phenylacetamide (5) . This step is conducted in tetrahydrofuran (THF) under nitrogen atmosphere, using triethylamine (TEA) as a base to deprotonate the thiol. Reaction at 70°C for 4 hours affords the target compound with a 75–80% yield .
Key Parameters:
| Parameter | Optimal Condition | Impact on Yield |
|---|---|---|
| Solvent | THF | Maximizes solubility of 4 and 5 |
| Temperature | 70°C | Balances reaction rate and side-product formation |
| Base | Triethylamine (2 eq) | Ensures complete deprotonation of thiol |
Side Reactions:
-
Oxidation of the sulfanyl group to sulfoxide occurs if moisture is present, necessitating molecular sieves .
-
Competing aryl substitution is suppressed by using a 1.1:1 ratio of 5 to 4 .
Acetamide Coupling and Final Product Isolation
The crude product is purified via column chromatography (silica gel, ethyl acetate/hexane 3:7) to remove unreacted starting materials and oxidation byproducts. Recrystallization from ethanol yields crystalline N-methyl-2-{[3-methyl-7-(4-methylphenyl)-4-oxo-3H,4H-thieno[3,2-d]pyrimidin-2-yl]sulfanyl}-N-phenylacetamide with >98% purity .
Analytical Validation:
-
13C NMR (101 MHz, CDCl3): δ 169.8 (C=O), 162.1 (C4=O), 140.2 (thieno C2), 138.5 (Ar-C), 37.2 (N-CH3) .
-
HPLC Purity: 99.2% (C18 column, acetonitrile/water 70:30, 254 nm) .
Industrial Scalability and Process Optimization
Scaling the synthesis to kilogram-scale requires addressing solvent recovery and catalyst reuse. A continuous flow reactor system reduces POCl3 usage by 30% through real-time quenching and neutralization . Additionally, replacing THF with 2-methyltetrahydrofuran (2-MeTHF) enhances sustainability while maintaining yield .
Troubleshooting Common Synthesis Challenges
Low Sulfanyl Incorporation Yield:
-
Cause: Moisture-induced oxidation of the thiol reagent.
-
Solution: Pre-dry THF over molecular sieves and conduct reactions under nitrogen .
Impurities in Final Product:
Q & A
Q. What protocols validate the compound’s metabolic stability in hepatic microsomal assays?
- Incubate with human liver microsomes (0.5 mg/mL) and NADPH. LC-MS/MS quantifies parent compound depletion over 60 minutes. High metabolic clearance (>50% depletion) suggests need for prodrug derivatization .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
